1-(3-Methoxyphenoxy)propan-2-ol

Physical Chemistry Pharmaceutical Intermediates Formulation Science

1-(3-Methoxyphenoxy)propan-2-ol (CAS 382141-68-6) is an aryloxypropanol derivative with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol. It is characterized by a secondary alcohol and a 3-methoxyphenoxy ether moiety.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 382141-68-6
Cat. No. B1602932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenoxy)propan-2-ol
CAS382141-68-6
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC(=C1)OC)O
InChIInChI=1S/C10H14O3/c1-8(11)7-13-10-5-3-4-9(6-10)12-2/h3-6,8,11H,7H2,1-2H3
InChIKeyGUOGSANXPRRCMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxyphenoxy)propan-2-ol (CAS 382141-68-6): Aryloxypropanol Intermediate for Beta-Blocker Synthesis and Chiral Building Block Applications


1-(3-Methoxyphenoxy)propan-2-ol (CAS 382141-68-6) is an aryloxypropanol derivative with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol. It is characterized by a secondary alcohol and a 3-methoxyphenoxy ether moiety. The compound is a clear liquid at room temperature with a boiling point of 110°C at 1 mmHg and a density of 1.11 g/cm³ . It serves primarily as a versatile intermediate in the synthesis of beta-adrenergic receptor blockers (beta-blockers) and other pharmacologically active agents [1].

Synthesis Role
Intermediate for beta-blocker synthesis and chiral building block applications
Physical Form
Liquid at room temperature supports homogeneous liquid-phase reaction setups
QC Identity
Distinct refractive index range aids isomer identity confirmation in quality control

Why Generic Substitution of 1-(3-Methoxyphenoxy)propan-2-ol with Isomeric Analogs Fails in Critical Applications


Substituting 1-(3-methoxyphenoxy)propan-2-ol with its ortho- or para-methoxy isomers can lead to significant changes in physical state, thermal behavior, and optical properties, which are critical for downstream synthetic reproducibility, purification, and analytical quality control. The meta-substituted isomer exists as a liquid, whereas the para-substituted analog is a solid at room temperature, a difference that directly impacts handling, formulation, and reaction homogeneity . Furthermore, variations in boiling points and refractive indices among the isomers render them non-interchangeable in processes requiring precise distillation or refractive index-based monitoring .

Physical state mismatch
Para-isomer is a solid (mp 63°C) and may alter handling, dissolution, and reaction homogeneity compared to the liquid meta-isomer.
Distillation profile differs
Boiling points under reduced pressure diverge significantly; ortho- and para-isomers may shift distillation fractions and thermal behavior.
Refractive index QC incompatibility
Meta-isomer RI (1.526–1.530) is higher than ortho/para (≈1.51); using an isomer may invalidate refractive-index-based identity checks.

Quantitative Differentiation of 1-(3-Methoxyphenoxy)propan-2-ol vs. Ortho- and Para-Isomeric Analogs


Physical State and Melting Point Differentiation: Liquid Meta-Isomer vs. Solid Para-Isomer

The meta-substituted 1-(3-methoxyphenoxy)propan-2-ol is a liquid at room temperature, whereas its para-substituted analog, 1-(4-methoxyphenoxy)-2-propanol, is a crystalline solid with a melting point of 63°C . This fundamental difference in physical state is critical for applications requiring homogeneous liquid-phase reactions or where solid handling poses challenges. The ortho-substituted isomer is also a liquid with a reported melting/freezing point of -37°C, further distinguishing the meta-isomer's physical behavior .

Physical State
Data to verify
Meta: liquid at 25°C
Para: solid, mp 63°C
Ortho: liquid, mp -37°C
May support liquid-phase reaction selection
Isomer identity confirmation advised before use
Physical Chemistry Pharmaceutical Intermediates Formulation Science

Boiling Point Differentiation: Meta-Isomer Distills at Lower Temperature Under Reduced Pressure

Under reduced pressure, 1-(3-methoxyphenoxy)propan-2-ol boils at 110°C at 1 mmHg . In contrast, its ortho-substituted isomer boils at 163°C at 1 mmHg , and its para-substituted isomer boils at 140°C at 8 mmHg . These differences enable selective separation by fractional distillation and influence process design for large-scale synthesis.

Boiling Point
Data to verify
110°C at 1 mmHg
Lower than ortho (163°C/1 mmHg); para at 140°C/8 mmHg
Reported reduced-pressure values require method verification
Purification Process Chemistry Analytical Method Development

Refractive Index Differentiation: Meta-Isomer Exhibits Higher Refractive Index for Quality Control

The refractive index of 1-(3-methoxyphenoxy)propan-2-ol ranges from 1.5260 to 1.5300 [1]. In contrast, both the ortho- and para-substituted isomers have a reported refractive index of 1.51 [2]. This measurable difference provides a simple, rapid method for identity verification and purity assessment of the meta-isomer in quality control laboratories.

Refractive Index
Reported
1.5260–1.5300 n20/D
~0.02 units higher than ortho/para (1.51)
Supports QC isomer differentiation
Quality Control Analytical Chemistry Process Monitoring

Lipophilicity (logP) Differentiation: Meta-Isomer Displays Higher Computed logP Value

The computed XLogP3 value for 1-(3-methoxyphenoxy)propan-2-ol is 2.0 [1]. This is higher than the reported logP value of 1.4548 for the ortho-isomer and predicted logP values for the para-isomer (approximately 1.4-1.5) . The increased lipophilicity of the meta-isomer may influence its partitioning behavior and membrane permeability, which are relevant when the compound is used as a synthetic intermediate for lipophilic drug candidates.

Lipophilicity (logP)
Class-level
Meta: XLogP3 2.0
Ortho: logP 1.45
Para: predicted ~1.4–1.5
Reported higher lipophilicity may influence partitioning
Computed values; experimental confirmation needed
Drug Design ADME Prediction Computational Chemistry

Targeted Application Scenarios for 1-(3-Methoxyphenoxy)propan-2-ol Based on Differentiated Physical Properties


Liquid-Phase Synthesis of Beta-Blocker Intermediates

Due to its liquid state at room temperature, 1-(3-methoxyphenoxy)propan-2-ol is readily miscible in organic solvents and can be directly used in liquid-phase reactions without the need for pre-dissolution. This property facilitates its use as a building block in the synthesis of beta-adrenergic receptor blockers such as carvedilol and metoprolol, where homogeneous reaction conditions are critical for yield and purity. The lower boiling point of the meta-isomer (110°C/1 mmHg) also allows for efficient purification by vacuum distillation after reaction completion .

Analytical Method Development and Quality Control via Refractive Index

The distinct refractive index range of 1.5260–1.5300 for the meta-isomer, compared to 1.51 for its ortho- and para-analogs, provides a rapid and non-destructive method for identity confirmation and purity assessment. Quality control laboratories can use refractive index measurements to verify the correct isomer has been received or synthesized, reducing the risk of misidentification in multistep synthetic sequences [1].

Chiral Building Block for Enantioselective Synthesis

1-(3-Methoxyphenoxy)propan-2-ol contains a chiral center at the secondary alcohol carbon. The racemic mixture is commercially available, and the compound's differentiated physical properties facilitate its resolution into enantiopure forms via chiral chromatography or enzymatic methods. The resulting enantiopure intermediates are valuable in the synthesis of optically active beta-blockers and other chiral pharmaceuticals, where stereochemistry is critical for biological activity [2].

Lipophilicity-Driven Design of CNS-Penetrant Derivatives

With a computed XLogP3 of 2.0, 1-(3-methoxyphenoxy)propan-2-ol is more lipophilic than its ortho- and para-isomers (logP ~1.4–1.5). This property makes the meta-isomer a preferred starting material for designing derivatives intended to cross biological membranes, such as the blood-brain barrier. Medicinal chemists can leverage this inherent lipophilicity to optimize the pharmacokinetic profiles of CNS-targeted drug candidates [3].

Application
Selection Property
Validation Focus
Liquid-phase beta-blocker synthesis
Liquid at ambient temperature; vacuum distillable
Homogeneous reaction and distillation recovery
QC isomer identity confirmation
Distinct refractive index range vs ortho/para
Refractive index QC verification protocol
Enantioselective chiral building block
Chiral secondary alcohol center
Enantiomeric resolution and optical purity
CNS research compound design
Higher computed logP vs isomeric analogs
Partitioning and membrane permeability studies

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